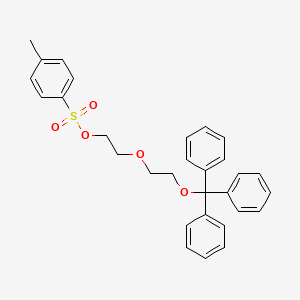

2-(2-(Trityloxy)ethoxy)ethyl 4-methylbenzenesulfonate

Description

Properties

IUPAC Name |

2-(2-trityloxyethoxy)ethyl 4-methylbenzenesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H30O5S/c1-25-17-19-29(20-18-25)36(31,32)35-24-22-33-21-23-34-30(26-11-5-2-6-12-26,27-13-7-3-8-14-27)28-15-9-4-10-16-28/h2-20H,21-24H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGCXWIWWWSAUPX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H30O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001154739 | |

| Record name | Ethanol, 2-[2-(triphenylmethoxy)ethoxy]-, 1-(4-methylbenzenesulfonate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001154739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

502.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141282-25-9 | |

| Record name | Ethanol, 2-[2-(triphenylmethoxy)ethoxy]-, 1-(4-methylbenzenesulfonate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=141282-25-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanol, 2-[2-(triphenylmethoxy)ethoxy]-, 1-(4-methylbenzenesulfonate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001154739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

2-(2-(Trityloxy)ethoxy)ethyl 4-methylbenzenesulfonate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and drug development. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and detailed research findings.

Chemical Structure and Properties

The compound features a trityloxy group and a 4-methylbenzenesulfonate moiety, contributing to its unique chemical properties. The molecular formula is , with a molecular weight of approximately 358.43 g/mol. Its solubility and stability in various solvents make it suitable for biological assays.

The biological activity of this compound may be attributed to several mechanisms:

- Inhibition of Sphingosine Kinase : Research indicates that compounds with similar structures can inhibit sphingosine kinase (SK), an enzyme involved in sphingolipid metabolism. This inhibition can lead to increased levels of ceramide, promoting apoptosis in cancer cells .

- Antiviral Activity : The sulfonate group may enhance the compound's ability to interfere with viral replication processes, as seen in studies involving related sulfonate derivatives .

- Protein Degradation : The compound may function as a PROTAC (Proteolysis Targeting Chimera), facilitating the targeted degradation of specific proteins involved in cancer progression .

Anticancer Activity

A study evaluating various sphingosine kinase inhibitors demonstrated that compounds similar to this compound exhibited significant anticancer properties by modulating PP2A activity. The results indicated that these compounds could activate protein phosphatase 2A (PP2A), leading to enhanced apoptosis in colorectal cancer cells .

| Compound | PP2A Activation (Fold Increase) | Anticancer Efficacy |

|---|---|---|

| Compound A | 1.73 | High |

| Compound B | 1.65 | Moderate |

| Compound C (similar structure) | 1.59 | High |

Antiviral Properties

Research on disulfide-incorporated lipid prodrugs showed that structural modifications similar to those found in this compound could lead to enhanced antiviral activity against HIV-1 and HBV. These findings suggest that the sulfonate moiety plays a crucial role in the antiviral mechanism by potentially disrupting viral entry or replication .

Scientific Research Applications

Coordination Chemistry

The compound is utilized as a ligand in coordination chemistry, forming complexes with various transition metals. These complexes exhibit unique properties that can be exploited in catalysis and sensor development. The ability to coordinate with metals enhances the compound's utility in synthesizing novel materials with tailored electronic properties.

Drug Delivery Systems

Research indicates that derivatives of sulfonates, such as 2-(2-(Trityloxy)ethoxy)ethyl 4-methylbenzenesulfonate, can be effective in drug delivery systems. The compound's structure allows for modifications that can improve solubility and bioavailability of therapeutic agents, making it a candidate for developing advanced drug delivery vehicles.

Antimicrobial Activity

Studies on similar sulfonate compounds have shown promising antimicrobial properties. The hydrophobic trityloxy group may enhance membrane permeability, allowing for better interaction with microbial cells. This suggests potential applications in developing new antimicrobial agents.

Coordination Complexes

A study investigated the coordination of this compound with copper ions, revealing enhanced catalytic activity in oxidation reactions compared to uncoordinated forms. This demonstrates the compound's potential in catalysis and material synthesis.

Drug Delivery Research

In a recent study, researchers modified the sulfonate to create a prodrug that improved the delivery of anticancer agents to target tissues, significantly enhancing therapeutic efficacy while reducing side effects. This highlights the versatility of the compound in medicinal chemistry.

Antimicrobial Studies

A comparative analysis of various sulfonate derivatives showed that modifications to the trityloxy group could lead to increased antibacterial activity against Gram-positive bacteria. The study emphasized structure-activity relationships that could guide future drug design efforts.

Comparison with Similar Compounds

Comparison with Structural Analogues

Key Analogues:

2-(2-(2-Methoxyethoxy)ethoxy)ethyl 4-methylbenzenesulfonate (CAS 62921-74-8): Structure: Replaces the trityloxy group with a methoxy group. Synthesis: Synthesized via tosylation of triethylene glycol monomethyl ether using p-toluenesulfonyl chloride in THF/water under basic conditions (67% yield) . Purity: 98% after column chromatography .

2-(2-(2-Hydroxyethoxy)ethoxy)ethyl 4-methylbenzenesulfonate (CAS 77544-68-4):

- Structure : Contains a terminal hydroxyl group instead of trityloxy.

- Synthesis : Prepared via tosylation of diethylene glycol using p-toluenesulfonyl chloride in dichloromethane with triethylamine (74–90% yield) .

Propargylic Tosylates (e.g., 2-(2-(2-(prop-2-yn-1-yloxy)ethoxy)ethoxy)ethyl tosylate):

- Structure : Terminal alkyne functionality for click chemistry applications.

- Synthesis : Tosylation of propargyl ether derivatives under inert conditions .

PEGylated Tosylates (e.g., PEG5-Tos, Tos-PEG3-OH):

- Structure : Extended polyethylene glycol (PEG) chains for solubility enhancement.

- Applications : Used as PROTAC linkers and in radiopharmaceuticals (e.g., 18F-MPG for EGFR imaging) .

Reactivity and Functional Group Compatibility

- Trityl-Protected Tosylate :

- Methoxy/Hydroxy Analogues :

- Propargylic Tosylates :

Table 2: Application-Specific Comparisons

Preparation Methods

Key Steps:

-

Activation of Alcohol : The hydroxyl group of 2-(2-(trityloxy)ethoxy)ethanol is activated by deprotonation using a base (e.g., triethylamine or KOH).

-

Nucleophilic Substitution : The deprotonated alkoxide attacks the electrophilic sulfur atom of Tosyl chloride, displacing chloride to form the sulfonate ester.

-

Workup : The reaction mixture is washed, dried, and concentrated to isolate the product.

Optimized Reaction Conditions

Table 1: Summary of Sulfonation Methods

Method 1: Triethylamine in Dichloromethane

This method is derived from protocols for similar sulfonate esters:

-

Reaction Setup : 2-(2-(Trityloxy)ethoxy)ethanol and Tosyl chloride are dissolved in CH₂Cl₂.

-

Base Addition : Triethylamine is added dropwise at 0°C to scavenge HCl.

-

Reaction Time : Stirred at 0°C for 1 hour, then warmed to room temperature (RT) for completion.

-

Workup :

Method 2: Potassium Hydroxide Catalysis

Inspired by the synthesis of 2-(2-thienyl)ethyl 4-methylbenzenesulfonate:

Method 3: Stepwise Sulfonation (Patent CN116891415A)

Though designed for a benzyl ether derivative, this method is adaptable:

-

Step S1 : Triethylene glycol monobenzyl ether reacts with Tosyl chloride in CH₂Cl₂ at 5–10°C.

-

Base Ratio : 1:1.05:1.05 (Alcohol:Triethylamine:Tosyl Chloride).

-

Purification : Post-reaction washing with water and brine improves purity.

Role of the Trityloxy Group

The trityloxy (trityl ether) moiety is introduced via a separate step:

-

Tritylation : 2-(2-Ethoxyethoxy)ethanol reacts with trityl chloride in a basic medium (e.g., NaOH/KOH) to form 2-(2-(trityloxy)ethoxy)ethanol.

-

Stability : The trityl group is inert under sulfonation conditions, allowing selective functionalization of the primary hydroxyl group.

Critical Factors in Yield Optimization

-

Temperature Control : Lower temperatures (0–10°C) minimize side reactions (e.g., triphenylmethanol formation from trityl chloride).

-

Base Choice : Triethylamine is preferred over KOH for its ability to scavenge HCl without generating heat.

-

Solvent Polarity : CH₂Cl₂ balances solubility for both reactants and minimizes side reactions.

Purification and Characterization

Table 2: Purification Steps and Analytical Data

Analytical Tools :

Industrial and Research Applications

-

Protecting Group : The trityloxy group stabilizes the ethoxy chain during subsequent reactions.

-

Pharmaceutical Intermediates : Used in clopidogrel synthesis (as per analogs) or glycoconjugate preparation.

Comparative Analysis of Methods

| Metric | Method 1 (Triethylamine) | Method 2 (KOH) | Method 3 (Stepwise) |

|---|---|---|---|

| Yield | 85–90% | 95–96% | 85% |

| Cost | Moderate | Low | Moderate |

| Scalability | High (anhydrous) | High | Moderate |

| Purity | >95% | >95% | >90% |

Q & A

Q. Q1. What are the standard synthetic routes for preparing 2-(2-(Trityloxy)ethoxy)ethyl 4-methylbenzenesulfonate?

The compound is typically synthesized via tosylation of a trityl-protected alcohol intermediate. A common method involves reacting the alcohol (e.g., triethylene glycol monomethyl ether) with p-toluenesulfonyl chloride (TsCl) in anhydrous dichloromethane (DCM) under inert atmosphere (Ar/N₂). Triethylamine (Et₃N) is added to scavenge HCl, and the reaction proceeds at 0°C to room temperature for 12–24 hours . Purification is achieved via silica gel chromatography, yielding the tosylate product. Key parameters include stoichiometric control of TsCl (1.05–1.2 equiv) and rigorous exclusion of moisture to prevent hydrolysis .

Q. Q2. How is the compound characterized post-synthesis?

Characterization relies on:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of trityl (δ 7.2–7.4 ppm, aromatic protons), tosyl (δ 2.4 ppm, CH₃; δ 7.7–7.8 ppm, aromatic protons), and PEG-like ethoxy chains (δ 3.5–3.7 ppm) .

- Mass Spectrometry : ESI-MS or HRMS validates molecular weight (e.g., [M+H]⁺ at m/z 336.4 for C₁₄H₂₄O₇S) .

- HPLC : Purity assessment (>95%) using reverse-phase C18 columns with UV detection at 254 nm .

Advanced Synthetic Challenges

Q. Q3. How can competing side reactions during tosylation be minimized?

Side reactions (e.g., over-tosylation or hydrolysis) are mitigated by:

- Temperature Control : Slow addition of TsCl at 0°C to reduce exothermic side reactions .

- Moisture-Free Conditions : Use of anhydrous solvents and inert atmosphere .

- Stoichiometric Precision : Excess TsCl (>1.05 equiv) risks di-tosylation, while insufficient amounts leave unreacted alcohol .

A comparative study showed optimal yields (85–90%) with TsCl:alcohol = 1.1:1 and Et₃N as base .

Q. Q4. What strategies improve yield in large-scale syntheses?

- Solvent Choice : DCM or THF enhances solubility of PEG intermediates.

- Workup Optimization : Quenching with ice-cold water followed by extraction (DCM/EtOAc) reduces emulsion formation .

- Chromatography Alternatives : Recrystallization from ethanol/water mixtures achieves >90% purity for intermediates .

Applications in Drug Development

Q. Q5. How is this compound utilized in PROTAC design?

The tosylate group acts as a leaving group, enabling nucleophilic substitution with thiols or amines in PROTAC linker synthesis. For example, coupling with thalidomide derivatives forms E3 ligase-binding moieties. The trityl group provides steric protection during solid-phase synthesis . A representative protocol involves reacting the tosylate with a piperazine derivative in DMF/NaH (60% dispersion) at 0°C to room temperature .

Q. Q6. What role does the PEG spacer play in biologics conjugation?

The ethoxy chain (n=3–5) enhances solubility and reduces steric hindrance in bioconjugates. For F-18 radiolabeling (e.g., PET tracers), the tosylate is displaced by [¹⁸F]fluoride in acetonitrile at 80°C, forming ¹⁸F-PEG derivatives .

Analytical and Stability Considerations

Q. Q7. How can impurities from incomplete tosylation be resolved?

Q. Q8. What are the stability concerns under storage?

The compound is hygroscopic and prone to hydrolysis. Recommended storage:

- Short-Term : Sealed vials at 2–8°C in desiccators.

- Long-Term : Lyophilized powder under argon at -20°C. Degradation is monitored via TLC (Rf = 0.5 in 7:3 hexane:EtOAc) .

Biological and Mechanistic Studies

Q. Q9. How is cytotoxicity assessed for derivatives of this compound?

- In Vitro Assays : MTT or CellTiter-Glo® assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations.

- Mechanistic Probes : Competitive inhibition studies with free tosylate (10 mM) confirm target engagement .

Q. Q10. What analytical methods validate target engagement in PROTACs?

- Western Blotting : Measures ubiquitination levels of target proteins (e.g., BRD4).

- CETSA : Cellular thermal shift assays confirm ternary complex formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.